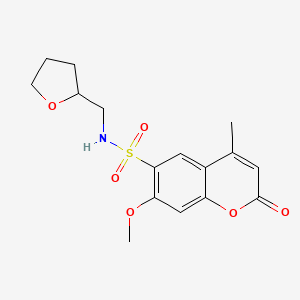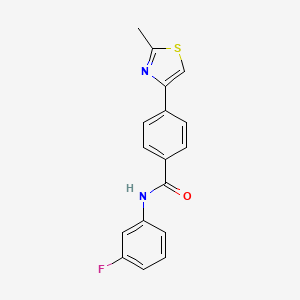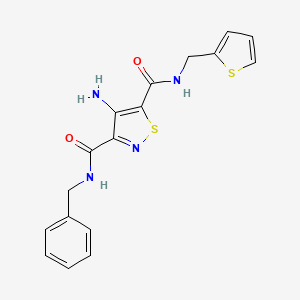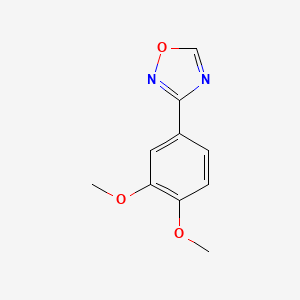
7-methoxy-4-methyl-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-4-methyl-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-6-sulfonamide is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-methyl-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-6-sulfonamide typically involves multiple steps:
Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy and Methyl Groups: These groups can be introduced through alkylation reactions.
Attachment of the Tetrahydrofuran-2-ylmethyl Group: This step may involve nucleophilic substitution reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The sulfonamide group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
7-methoxy-4-methyl-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-6-sulfonamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its therapeutic potential, particularly in areas such as anti-inflammatory or anticancer research.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-methoxy-4-methyl-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-6-sulfonamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA bases, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-4-methyl-2-oxo-2H-chromene-6-sulfonamide: Lacks the tetrahydrofuran-2-ylmethyl group.
4-methyl-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-6-sulfonamide: Lacks the methoxy group.
7-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-6-sulfonamide: Lacks the methyl group.
Uniqueness
The presence of the tetrahydrofuran-2-ylmethyl group, along with the methoxy and methyl groups, may confer unique properties to 7-methoxy-4-methyl-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-6-sulfonamide, such as enhanced biological activity or improved solubility.
Properties
Molecular Formula |
C16H19NO6S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
7-methoxy-4-methyl-2-oxo-N-(oxolan-2-ylmethyl)chromene-6-sulfonamide |
InChI |
InChI=1S/C16H19NO6S/c1-10-6-16(18)23-13-8-14(21-2)15(7-12(10)13)24(19,20)17-9-11-4-3-5-22-11/h6-8,11,17H,3-5,9H2,1-2H3 |
InChI Key |
CXLQDFHDLREJGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)S(=O)(=O)NCC3CCCO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-{4-amino-5-[(4-ethoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate](/img/structure/B11195827.png)

![N~2~-butyl-5-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine](/img/structure/B11195839.png)

![1-(4-chlorophenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11195849.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B11195861.png)

![N-(3,4-difluorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11195870.png)
![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B11195875.png)

![6,6-dimethyl-2-(methylsulfanyl)-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11195878.png)
![5-[2-(Morpholin-4-yl)ethyl]-1,3-diphenyl-1,3,5-triazinane-2-thione](/img/structure/B11195885.png)
